Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C15H20N2O2. It is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the reaction of 1,7-diazaspiro[3.5]nonane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazaspiro nonane ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the diazaspiro nonane ring.
Substitution: Substituted derivatives at the benzyl group or the diazaspiro nonane ring.
Scientific Research Applications
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: A hydrochloride salt form of the compound.
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: A similar compound with a tert-butyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro nonane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15/h1-5,16H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKPSLOUBRHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725594 |
Source
|
Record name | Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250999-44-0 |
Source
|
Record name | Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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